

# Physical and chemical properties of 1-Ethoxy-3-fluorobenzene

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## Compound of Interest

Compound Name: 1-Ethoxy-3-fluorobenzene

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An In-depth Technical Guide to **1-Ethoxy-3-fluorobenzene**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-Ethoxy-3-fluorobenzene** is an aromatic ether that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, make it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications, particularly within the pharmaceutical and materials science sectors.

## Core Properties of 1-Ethoxy-3-fluorobenzene

The compound, also known as 3-Fluorophenetole, is distinguished by its specific molecular structure which dictates its physical behavior and chemical reactivity.<sup>[1][2]</sup>

Identifier	Value	Source
CAS Number	458-03-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> FO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	140.15 g/mol	<a href="#">[3]</a>
InChI Key	UWWCZZMOTBWUAB-UHFFFAOYSA-N	<a href="#">[3]</a>
SMILES	CCOc1cccc(F)c1	<a href="#">[3]</a>

## Physical Properties

The physical characteristics of **1-Ethoxy-3-fluorobenzene** are summarized below. These properties are essential for handling, storage, and reaction setup.

Property	Value	Unit	Source
Normal Boiling Point (T <sub>boil</sub> )	435.79	K	Joback Calculated Property <a href="#">[3]</a>
Normal Melting Point (T <sub>fus</sub> )	227.13	K	Joback Calculated Property <a href="#">[3]</a>
Critical Temperature (T <sub>c</sub> )	639.14	K	Joback Calculated Property <a href="#">[3]</a>
Critical Pressure (P <sub>c</sub> )	3333.53	kPa	Joback Calculated Property <a href="#">[3]</a>
Refractive Index (n <sub>D25</sub> )	1.4823		

## Chemical and Thermodynamic Properties

These properties provide insight into the compound's stability, solubility, and behavior in various chemical environments.

Property	Value	Unit	Source
Standard Liquid Enthalpy of Combustion ( $\Delta_c H^\circ_{\text{liquid}}$ )	-4269.40	kJ/mol	NIST[3]
Enthalpy of Vaporization ( $\Delta_{\text{vap}} H^\circ$ )	37.93	kJ/mol	Joback Calculated Property[3]
Octanol/Water Partition Coefficient (logP <sub>oct/wat</sub> )	2.224	Crippen Calculated Property[3]	
Water Solubility (log <sub>10</sub> WS)	-2.34	mol/l	Crippen Calculated Property[3]

## Spectroscopic Profile

Spectroscopic analysis is critical for the identification and characterization of **1-Ethoxy-3-fluorobenzene**. The following table outlines the expected spectral data based on its molecular structure.

Spectroscopy	Expected Features
$^1\text{H}$ NMR	- Aromatic Protons (4H): Multiplets in the range of $\delta$ 6.5-7.3 ppm. The fluorine atom will cause complex splitting patterns. - Ethoxy Methylene Protons ( $-\text{OCH}_2-$ ): Quartet around $\delta$ 4.0 ppm. - Ethoxy Methyl Protons ( $-\text{CH}_3$ ): Triplet around $\delta$ 1.4 ppm.
$^{13}\text{C}$ NMR	- Aromatic Carbons (6C): Peaks between $\delta$ 100-165 ppm. The carbon attached to fluorine (C-F) will show a large coupling constant. The carbon attached to the ethoxy group (C-O) will be significantly downfield. - Ethoxy Methylene Carbon ( $-\text{OCH}_2-$ ): Peak around $\delta$ 63 ppm. - Ethoxy Methyl Carbon ( $-\text{CH}_3$ ): Peak around $\delta$ 15 ppm.
IR Spectroscopy	- C-O-C Stretch (Ether): Strong absorption around $1200\text{-}1250\text{ cm}^{-1}$ . - C-F Stretch: Strong absorption around $1100\text{-}1200\text{ cm}^{-1}$ . - Aromatic C=C Stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region. - $\text{sp}^2$ C-H Stretch: Peaks just above $3000\text{ cm}^{-1}$ . - $\text{sp}^3$ C-H Stretch: Peaks just below $3000\text{ cm}^{-1}$ .
Mass Spectrometry (MS)	- Molecular Ion ( $\text{M}^+$ ): Peak at $m/z = 140.16$ .

## Chemical Reactivity and Applications

**1-Ethoxy-3-fluorobenzene** is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> The fluorine atom enhances metabolic stability and binding affinity in drug candidates, while the ethoxy group provides a site for further functionalization.<sup>[1][2]</sup>

The molecule's reactivity in electrophilic aromatic substitution is influenced by both substituents. The ethoxy group is an activating, ortho-, para-director by resonance, while the fluorine atom is a deactivating, ortho-, para-director due to its strong inductive electron-

withdrawing effect, which is partially offset by resonance donation.<sup>[4]</sup> This interplay directs incoming electrophiles to specific positions on the aromatic ring.

The compound is widely used in:

- **Pharmaceutical Development:** As an intermediate for drugs targeting neurological disorders.<sup>[1][2]</sup>
- **Materials Science:** In formulating specialty polymers and coatings to enhance flexibility and chemical resistance.<sup>[1][2]</sup>
- **Agrochemicals:** For creating pesticides and herbicides.<sup>[2]</sup>

## Experimental Protocols & Workflows

Detailed methodologies for the synthesis of **1-Ethoxy-3-fluorobenzene** and its use in subsequent coupling reactions are crucial for research applications.

### Synthesis of 1-Ethoxy-3-fluorobenzene via Williamson Ether Synthesis

This method involves the reaction of 3-fluorophenol with an ethylating agent, such as ethyl iodide, under basic conditions.

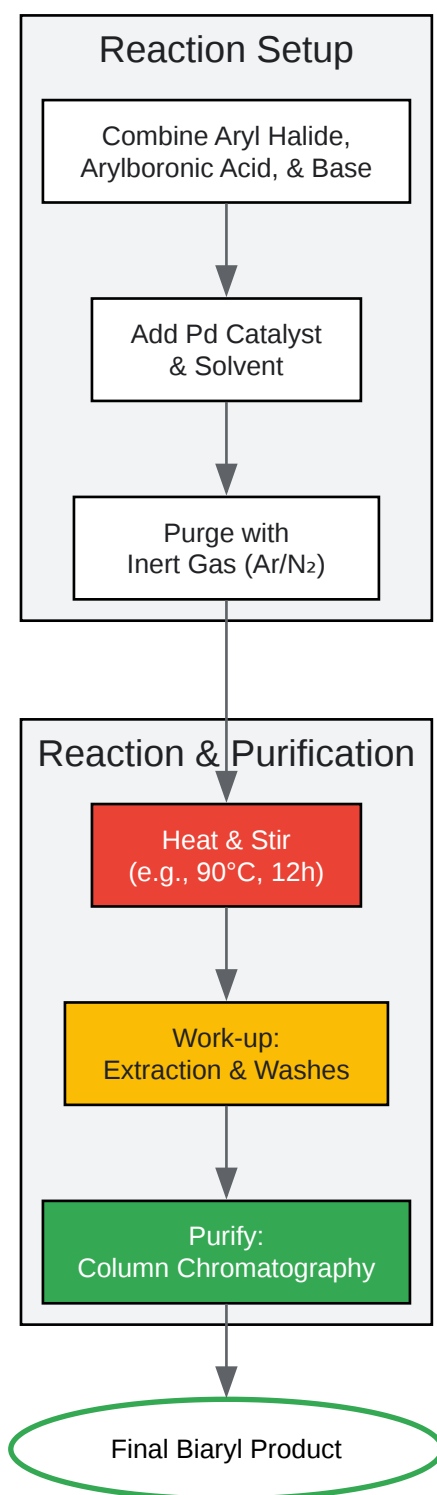
Protocol:

- **Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenol and a suitable solvent (e.g., acetone, ethanol).
- **Deprotonation:** Add an equimolar amount of a base (e.g., potassium carbonate, sodium hydroxide) to the solution to deprotonate the phenol, forming the more nucleophilic phenoxide.
- **Alkylation:** Slowly add a slight excess (1.1 equivalents) of ethyl iodide to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

- Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Remove the solvent under reduced pressure.
- Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with a dilute NaOH solution to remove any unreacted phenol, followed by a water and brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
- Final Purification: Purify the crude **1-Ethoxy-3-fluorobenzene** by vacuum distillation to obtain the final product.



## General Suzuki-Miyaura Coupling Workflow



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